
Einecs 282-312-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves the reaction of orthoboric acid with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine under controlled conditions. The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Analyse Chemischer Reaktionen
Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Orthoboric acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine can be compared with other similar compounds, such as:
Orthoboric acid: A simpler form of the compound with different properties and applications.
N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine: The amine component of the compound, which has its own unique properties and uses.
Other boron-containing compounds: These compounds may have similar chemical properties but different biological activities and applications.
This compound’s uniqueness lies in its specific combination of orthoboric acid and the amine component, which gives it distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84145-84-6 |
|---|---|
Molekularformel |
C8H26BN5O3 |
Molekulargewicht |
251.14 g/mol |
IUPAC-Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;boric acid |
InChI |
InChI=1S/C8H23N5.BH3O3/c9-1-3-11-5-7-13-8-6-12-4-2-10;2-1(3)4/h11-13H,1-10H2;2-4H |
InChI-Schlüssel |
FPNAVUXGKDEQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.C(CNCCNCCNCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


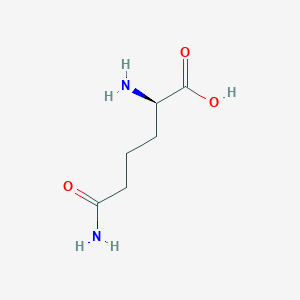
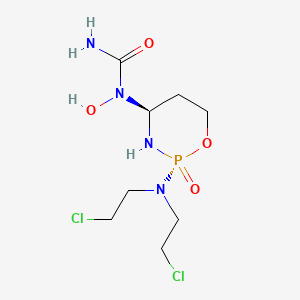
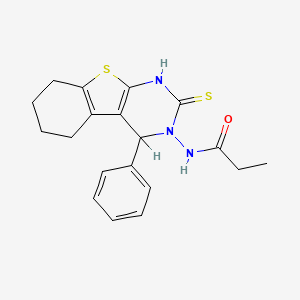
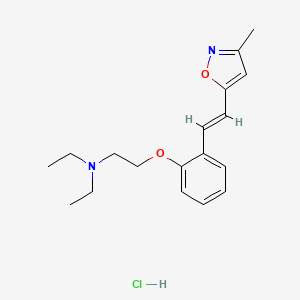

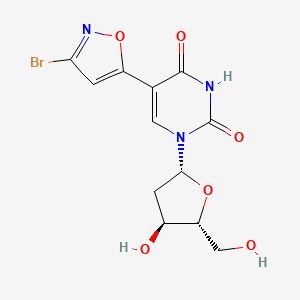
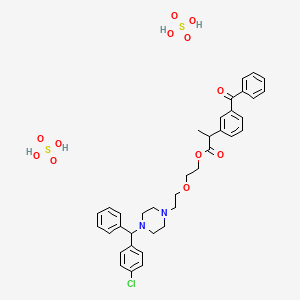

![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)





